molecular formula C10H14FNO3S B2413411 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide CAS No. 790263-29-5

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide

Cat. No.: B2413411
CAS No.: 790263-29-5
M. Wt: 247.28
InChI Key: HMQRANXTUQGIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H14FNO3S and a molecular weight of 247.29 g/mol . It is known for its unique structural features, which include a fluorine atom attached to a benzene ring, a methoxypropyl group, and a sulfonamide functional group. This compound is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of sulfonic acids or amines .

Scientific Research Applications

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom and methoxypropyl group contribute to the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-methoxyethyl)benzene-1-sulfonamide
  • 2-fluoro-N-(4-methoxybutyl)benzene-1-sulfonamide
  • 2-fluoro-N-(3-ethoxypropyl)benzene-1-sulfonamide

Uniqueness

2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-fluoro-N-(3-methoxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQRANXTUQGIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.